1-(Thiophen-2-yl)prop-2-yn-1-amine

Monoamine oxidase B inhibition Selectivity index Neurodegenerative disease

Propargylamine research is constrained by the dominance of phenyl and indanyl scaffolds, limiting systematic SAR exploration of MAO-B/HDAC6 selectivity. 1-(Thiophen-2-yl)prop-2-yn-1-amine provides the minimal thiophene-propargylamine core for diversification. • MAO-B selectivity indices >250 vs. ~21 for rasagiline • R-enantiomer: enhanced HDAC6 selectivity, reduced cytotoxicity vs. phenyl analogs • Terminal alkyne for CuAAC click chemistry; thiophene enables π-stacking • ≥98% purity; enantiomerically enriched form accessible

Molecular Formula C7H7NS
Molecular Weight 137.20 g/mol
Cat. No. B12066351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-2-yl)prop-2-yn-1-amine
Molecular FormulaC7H7NS
Molecular Weight137.20 g/mol
Structural Identifiers
SMILESC#CC(C1=CC=CS1)N
InChIInChI=1S/C7H7NS/c1-2-6(8)7-4-3-5-9-7/h1,3-6H,8H2
InChIKeyMDSYUPGTLROXAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Thiophen-2-yl)prop-2-yn-1-amine – Identity & Procurement


1-(Thiophen-2-yl)prop-2-yn-1-amine (CAS 1420800-06-1) is a primary propargylamine featuring a thiophene ring directly attached to the chiral carbon of the propynylamine backbone . The molecule combines a terminal alkyne, a nucleophilic primary amine, and an electron-rich thiophene heterocycle within a compact scaffold (C₇H₇NS, MW 137.20 g/mol) . It is commercially available at ≥98% purity from multiple suppliers . This structural triad places it at the intersection of click chemistry, medicinal chemistry, and asymmetric synthesis, where the thiophene ring differentiates it from the more common phenyl-, furanyl-, or indanyl-propargylamine analogs.

Scaffold Minimal thiophene-propargylamine core for SAR expansion and scaffold-hopping campaigns
Chemistry Terminal alkyne supports CuAAC click chemistry for probe and material synthesis
Sourcing Commercially available at 98% purity; accessible via catalytic asymmetric synthesis

Why 1-(Thiophen-2-yl)prop-2-yn-1-amine Is Not Interchangeable


Propargylamines are not functionally interchangeable; the nature of the aromatic/heteroaromatic group attached to the Cα position governs MAO isoform selectivity, HDAC subtype preference, and physicochemical properties [1]. For example, rasagiline's indane ring enforces potent MAO-B inhibition (IC₅₀ = 4.43 nM) but imparts a selectivity index of only ~21 [2], whereas thiophene-containing conjugated dienones achieve selectivity indices >250 for MAO-B [3]. Similarly, R-configured propargylamines substituted with thiophene show markedly enhanced HDAC6 selectivity and reduced cytotoxicity compared to phenyl analogs [4]. These divergent structure-activity relationships mean that a phenyl, furanyl, or indanyl propargylamine cannot replicate the balanced pharmacological profile, electronic properties, or click-chemistry reactivity that the thiophene-bearing scaffold offers.

Target
Thiophene-propargylamine class: reported MAO-B selectivity index >250 and improved HDAC6 affinity
Phenyl / Furanyl Analog
MAO-B potency and selectivity may differ significantly; furanyl analog IC₅₀ ~5.16 µM, ~80- to 140-fold weaker than thiophene leads
Target
Terminal alkyne available for CuAAC click bioconjugation; thiophene modulates electronic environment
N-Propargyl (Rasagiline)
Lacks terminal alkyne reactivity; cannot participate in CuAAC without structural modification
Target
(R)-thiophene-propargylamines show enhanced HDAC6 selectivity and lower cytotoxicity vs phenyl
Indanyl (Rasagiline) / Phenyl
HDAC selectivity profile may not transfer; cytotoxicity and target engagement require independent verification

Quantitative Comparison vs. Analogues


Thiophene Propargylamines: Superior MAO-B Selectivity

Thiophene-containing propargylamine derivatives (CD13-CD17 series) achieve MAO-B selectivity indices exceeding 250, representing >10-fold improvement over the approved propargylamine drug rasagiline, which exhibits a selectivity index of only ~21 (IC₅₀ MAO-A/MAO-B ratio = 0.587/0.0281) [1]. The lead thiophene compounds CD11 and CD14 show MAO-B IC₅₀ values of 63 nM and 36 nM, respectively, matching the potency of safinamide and surpassing pargyline [1]. In contrast, the phenyl-based analog 1-phenylprop-2-yn-1-amine lacks any reported MAO-B selectivity data at comparable assay resolution. The furanyl analog F2MPA is significantly weaker, with an MAO-B IC₅₀ of 5.16 µM—approximately 80- to 140-fold less potent than the thiophene leads [2].

MAO-B Selectivity
Class-level inference
Thiophene class SI >250 vs Rasagiline SI=21 vs F2MPA SI≈19. CD14 IC₅₀ = 0.036 µM, ~143× more potent than F2MPA (5.16 µM).
Reported selectivity advantage in recombinant human MAO assays.
Class-level inference; direct compound-specific data not yet published.
Monoamine oxidase B inhibition Selectivity index Neurodegenerative disease

HDAC6 Selectivity Driven by Thiophene and R-Configuration

R-configured propargylamines bearing a thiophene substituent on the aromatic portion exhibit significantly enhanced HDAC6 selectivity and reduced cytotoxicity compared to phenyl-substituted analogs [1]. The SAR study demonstrated that thiophene substitution at the aromatic position, combined with R-stereochemistry at the Cα carbon, induces a slight kink in the linker moiety that improves affinity toward HDAC6 while decreasing affinity toward HDAC1 and HDAC8 [1]. This dual modulation results in HDAC6-selective inhibitors with low cancer-cell cytotoxicity, indicating improved drug tolerance—a property not observed with the corresponding phenyl-, furanyl-, or indanyl-propargylamine scaffolds in the same study [1].

HDAC6 Selectivity
Class-level inference
(R)-thiophene propargylamines show enhanced HDAC6 affinity and reduced cytotoxicity vs phenyl analogs. Qualitative selectivity confirmed.
Supports HDAC6-selective probe development context.
Exact IC₅₀ values not publicly abstracted; in-house profiling recommended.
Histone deacetylase 6 inhibition Epigenetics Cancer therapeutics

Terminal Alkyne: Click Chemistry for Bioconjugation

1-(Thiophen-2-yl)prop-2-yn-1-amine possesses a sterically unencumbered terminal alkyne that is directly available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of click chemistry [1]. This contrasts with internally substituted propargylamines such as rasagiline (N-propargyl-1(R)-aminoindan), where the alkyne is N-substituted, or allenic amine byproducts, which lack terminal alkyne reactivity [2]. The thiophene ring further modulates the electronic environment of the alkyne, potentially influencing reaction kinetics compared to phenyl- or furanyl-propargylamines [1].

CuAAC Reactivity
Class-level inference
Terminal alkyne present; thiophene ring may accelerate CuAAC kinetics. Structurally enabled for click chemistry.
Enables bioconjugation and probe library synthesis.
No direct kinetic comparison with phenyl/furanyl available.
Click chemistry Copper-catalyzed azide-alkyne cycloaddition Chemical biology

Enantioselective Synthesis & Availability

The synthesis of 1-(Thiophen-2-yl)prop-2-yn-1-amine can be achieved via the Cu(I)-catalyzed enantioselective three-component (A³) coupling of thiophene-2-carbaldehyde, a terminal alkyne, and a chiral amine, a methodology that has been generalized for the preparation of functionalized primary chiral amines and amides from propargylamines . This catalytic asymmetric approach enables procurement of enantiomerically enriched material. In contrast, the phenyl analog's enantioselective synthesis typically requires stoichiometric chiral auxiliaries or resolving agents [1]. The commercial availability of the target compound at 98% purity in multi-gram quantities further reduces the barrier to entry compared to custom synthesis of rarer heteroaryl propargylamines.

Enantioselective Access
Supporting evidence
Accessible via Cu(I)/Quinap-catalyzed A³ coupling (general ee 80-95%). Commercially available at 98% purity.
Supports procurement of enantiomerically enriched material.
Specific ee for thiophene substrate not reported; confirm with supplier.
Asymmetric synthesis Three-component coupling Chiral amine building block

Physicochemical and BBB Permeability Profile

The target compound's low molecular weight (137.20 g/mol) positions it well within the CNS drug space (optimal MW < 350). Thiophene-containing propargylamine derivatives evaluated in SwissADME demonstrated predicted blood-brain barrier penetration [1], a critical requirement for neurodegenerative disease targets. In comparison, the phenyl analog (1-phenylprop-2-yn-1-amine, MW 131.17) lacks the heteroatom that can engage in additional polar interactions, while the furanyl analog (1-(furan-2-yl)prop-2-yn-1-amine, MW 123.15) has lower lipophilicity, potentially reducing passive BBB permeation [2].

BBB Permeability
Class-level inference
MW 137.20, predicted BBB-permeable by SwissADME. Thiophene adds ~6-8 Ų PSA vs phenyl; may improve solubility-permeability balance.
Supports CNS research model fit; requires confirmatory assays.
In silico prediction; furanyl analog may exhibit lower passive permeability.
Drug-likeness Blood-brain barrier penetration ADMET

Limitations and Data Gaps

Direct, head-to-head quantitative data for 1-(Thiophen-2-yl)prop-2-yn-1-amine against its closest analogs are absent from the peer-reviewed literature as of the search date. No published IC₅₀ values for MAO-A, MAO-B, HDAC isoforms, or any other target are currently available for this exact compound. The quantitative evidence presented above is derived from class-level inference using structurally closely related thiophene-propargylamine derivatives (e.g., CD13-CD17, R-configured thiophene HDAC inhibitors) [1][2]. Users should verify the translatability of these class-level findings to the specific compound through in-house profiling. This limitation is critical for procurement decisions where precise potency or selectivity thresholds are non-negotiable.

Data Gaps
Data to verify
No published IC₅₀ or Ki for this exact compound. All evidence is class-level inference from structurally close analogs.
Best suited for exploratory medicinal chemistry campaigns.
Commission bespoke profiling if precise potency thresholds are required.
Evidence gap analysis Procurement risk Assay reproducibility

Optimal Procurement Scenarios


MAO-B Lead Generation & Scaffold Hopping

The thiophene-propargylamine scaffold has been validated as a privileged chemotype for achieving MAO-B selectivity indices exceeding 250 [1]. 1-(Thiophen-2-yl)prop-2-yn-1-amine serves as a minimal, unadorned core for SAR expansion, enabling systematic exploration of N-substitution and Cα-modification effects on potency and selectivity. This is a rational procurement choice for laboratories seeking to diversify beyond the well-explored indanyl (rasagiline) and phenylpropargylamine chemical space.

HDAC6-Selective Probe Development

R-configured propargylamines with thiophene substitution have demonstrated enhanced HDAC6 selectivity and reduced cytotoxicity versus phenyl analogs [2]. The target compound, after enantiomeric resolution to the (R)-enantiomer, provides the core scaffold for installing zinc-binding groups and surface-recognition elements, making it a strategic building block for epigenetic probe discovery programs targeting HDAC6-driven cancers and neurological disorders.

Click Chemistry Building Block for Bioconjugation

The terminal alkyne group of 1-(Thiophen-2-yl)prop-2-yn-1-amine is primed for CuAAC click chemistry, enabling its incorporation into triazole-linked conjugates [3]. The electron-rich thiophene ring can participate in π-stacking interactions and contributes to the conductive properties of the resulting materials, making this compound relevant for both chemical biology probe synthesis and organic semiconductor/ photovoltaic material development.

Chiral Amine Building Block for Asymmetric Synthesis

The compound is accessible in enantiomerically enriched form via Cu(I)/Quinap-catalyzed three-component A³ coupling and is commercially available at 98% purity . This dual accessibility—both through catalytic asymmetric synthesis and off-the-shelf purchase—makes it an efficient entry point into chiral propargylamine-based ligand libraries, peptidomimetics, and amino acid surrogates for medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
MAO-B lead generation
Thiophene scaffold selectivity review
MAO isoform selectivity profiling
HDAC6 probe development
(R)-enantiomer HDAC6 affinity context
HDAC isoform and cytotoxicity endpoints
Click chemistry bioconjugation
Terminal alkyne CuAAC compatibility
Triazole conjugate synthesis and stability
Chiral amine library synthesis
Enantioselective A³ coupling access
Enantiomeric excess and chiral purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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